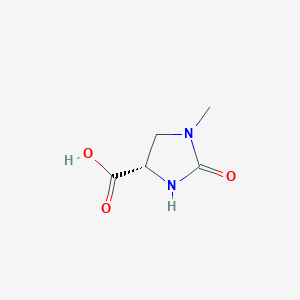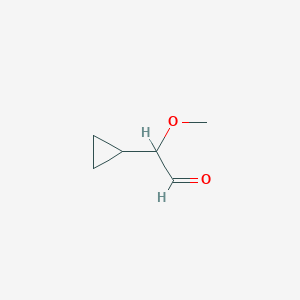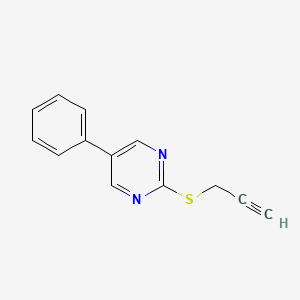![molecular formula C11H15BClNO4 B2479516 (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid CAS No. 2377606-03-4](/img/structure/B2479516.png)
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid is a boronic acid derivative with the molecular formula C11H15BClNO4. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected amino group, and a chlorine atom attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) to form the tert-butoxycarbonyl-protected amino group.
Chlorination: The phenyl ring is chlorinated to introduce the chlorine atom at the desired position.
Boronic Acid Formation: The boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
- Use of automated reactors for precise control of reaction conditions.
- Purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological applications, the boronic acid group can interact with enzymes or other biomolecules, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxycarbonyl-protected amino group and chlorine atom.
(4-{[(Tert-butoxy)carbonyl]amino}phenyl)boronic Acid: Similar structure but with the chlorine atom in a different position.
(3-Amino-5-chlorophenyl)boronic Acid: Lacks the tert-butoxycarbonyl protection.
Uniqueness
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid is unique due to the combination of the tert-butoxycarbonyl-protected amino group, chlorine atom, and boronic acid group. This combination allows for specific reactivity and applications in synthesis and biological studies.
Eigenschaften
IUPAC Name |
[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-5-7(12(16)17)4-8(13)6-9/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIDKPOOUZOBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
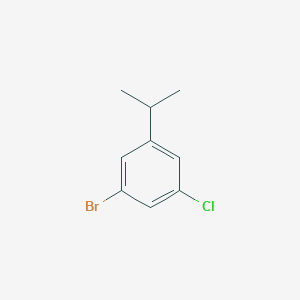
![METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B2479435.png)
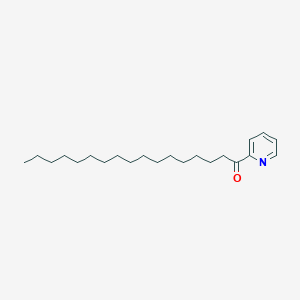
![N-cyclopropyl-1-{[(3-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2479437.png)

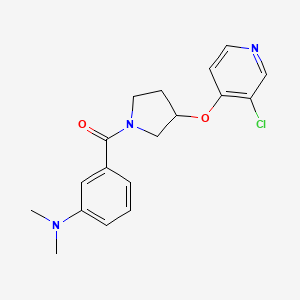
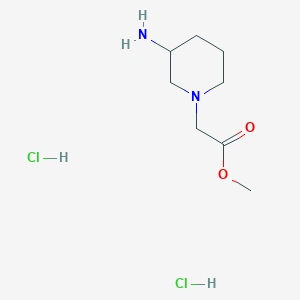
![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)
![1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2479447.png)
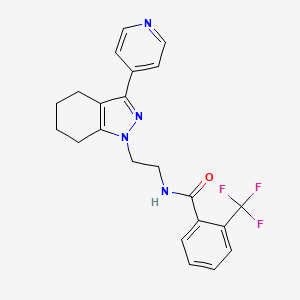
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)
